alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-

Description

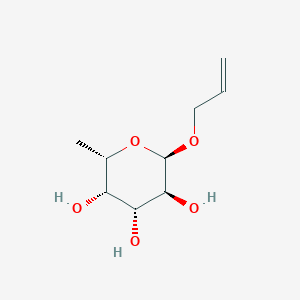

α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is an allyl glycoside derivative of 6-deoxy-α-L-galactopyranose. The compound features:

- A 6-deoxy galactose backbone (lacking a hydroxyl group at the C6 position).

- An allyl group (2-propen-1-yl) attached via an α-glycosidic bond.

- The molecular formula C₉H₁₆O₅ (inferred from analogs like methyl 6-deoxy-α-L-galactopyranoside, C₇H₁₄O₅ , with an allyl substituent adding C₂H₂).

This compound is structurally related to fucose (6-deoxy-L-galactose) derivatives but distinguished by its allyl aglycone.

Properties

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h3,5-12H,1,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOJNSPEUPRVLQ-JTPBWFLFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC=C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC=C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262897 | |

| Record name | 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41308-77-4 | |

| Record name | 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41308-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glycobiology

Alpha-L-Galactopyranoside derivatives are extensively used in glycobiology to study glycan structures and functions. The compound serves as a substrate for various glycosyltransferases, allowing researchers to investigate enzyme mechanisms and glycan biosynthesis pathways.

Case Study : A study demonstrated the use of alpha-L-Galactopyranoside in synthesizing complex oligosaccharides, which are crucial for understanding cell-cell interactions and signaling pathways in biological systems .

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications due to its structural similarity to natural sugars involved in immune responses. It can act as an immunomodulator, influencing the activity of immune cells.

Case Study : Research has indicated that alpha-L-Galactopyranoside can enhance the immune response in certain animal models, suggesting its potential use in vaccine development or as an adjuvant .

Food Industry

In food science, alpha-L-Galactopyranoside is studied for its prebiotic properties. It can stimulate the growth of beneficial gut bacteria, contributing to improved gut health and digestion.

Case Study : A clinical trial involving dietary supplementation with alpha-L-Galactopyranoside showed increased levels of beneficial bifidobacteria in participants, indicating its efficacy as a prebiotic agent .

Table 1: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycobiology | Substrate for glycosyltransferases | Facilitates synthesis of complex oligosaccharides |

| Pharmaceutical | Potential immunomodulator | Enhances immune response in animal models |

| Food Industry | Prebiotic properties | Increases beneficial gut bacteria levels |

Table 2: Case Studies Overview

| Study Focus | Methodology | Outcome |

|---|---|---|

| Glycobiology | Synthesis of oligosaccharides | Insights into glycan biosynthesis pathways |

| Pharmaceutical | Immune response evaluation | Potential use in vaccines and adjuvants |

| Food Industry | Dietary supplementation trial | Improved gut health indicators |

Mechanism of Action

The mechanism of action of alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation. The molecular targets include enzymes involved in carbohydrate metabolism and protein-glycan interactions .

Comparison with Similar Compounds

Structural Analogs of 6-Deoxy-α-L-Galactopyranosides

Solubility and Reactivity

Biological Activity

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is a compound of interest in the field of biological research due to its potential therapeutic properties. This article aims to explore its biological activity, synthesizing findings from various studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is a glycoside that features a galactose moiety linked to a propenyl group. Its structural characteristics suggest potential interactions with biological systems, particularly in glycosylation processes.

Antioxidant Activity

Several studies have indicated that alpha-L-Galactopyranoside exhibits antioxidant properties , which can be crucial for protecting cells from oxidative stress. For instance, research has shown that compounds similar to alpha-L-Galactopyranoside can scavenge free radicals effectively, thereby reducing cellular damage.

Antidiabetic Effects

Alpha-L-Galactopyranoside has been investigated for its antidiabetic activity . A study on related compounds demonstrated significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels post-meal, making it a candidate for managing diabetes .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of alpha-L-Galactopyranoside. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

In Vivo Study on Diabetic Mice

- Objective : To evaluate the antidiabetic effects of alpha-L-Galactopyranoside.

- Method : Streptozotocin-induced diabetic mice were treated with varying doses of the compound.

- Results : Significant reduction in blood glucose levels was observed in treated groups compared to controls.

- Cell Culture Studies

Table 1: Biological Activities of Alpha-L-Galactopyranoside

Table 2: Summary of Case Studies

| Study Type | Findings | |

|---|---|---|

| In Vivo | Reduced blood glucose levels | Potential antidiabetic agent |

| Cell Culture | Induced apoptosis in MCF-7 cells | Possible anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-?

- Methodological Answer : Synthesis typically involves glycosylation of a deoxy-galactose donor with a 2-propen-1-yl acceptor. Key steps include:

- Protecting group strategies : Use isopropylidene or benzoyl groups to protect hydroxyls during glycosylation (e.g., as seen in analogous mannopyranoside synthesis ).

- Activation : Employ Lewis acids like BF₃·Et₂O or trimethylsilyl triflate to activate glycosyl donors, ensuring stereochemical control at the anomeric center .

- Purification : Chromatographic techniques (e.g., silica gel or HPLC) are critical to isolate the product from regioisomers .

Q. How can researchers confirm the anomeric configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants (JH1,H2) in <sup>1</sup>H NMR: α-anomers exhibit J ≈ 3–4 Hz, while β-anomers show J ≈ 7–8 Hz .

- X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable .

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .

Q. What are the primary applications of this compound in glycobiology?

- Methodological Answer :

- Enzyme Substrate Studies : Test as a substrate for galactosidases or glycosyltransferases using kinetic assays (e.g., UV/Vis monitoring of p-nitrophenol release ).

- Structural Probes : Utilize the 6-deoxy modification to study steric effects in glycan-protein interactions .

Advanced Research Questions

Q. How can contradictions between computational and experimental conformational data be resolved?

- Methodological Answer :

- MD Simulations : Perform molecular dynamics (MD) in explicit solvent to assess flexibility of the propenyl group and pyranose ring .

- NOESY NMR : Identify through-space correlations to validate predicted conformations .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-deoxy-mannopyranosides) to identify systematic errors in computational models .

Q. What strategies improve glycosylation yields in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis .

- Catalyst Screening : Test alternatives to BF₃·Et₂O, such as InCl₃, to reduce side reactions .

- In Situ Activation : Pre-activate donors as glycosyl halides or triflates to enhance reactivity .

Q. How can researchers design experiments to study its potential as a glycosidase inhibitor?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values using purified enzymes (e.g., α-galactosidase) and fluorogenic substrates .

- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding modes to active sites .

- Structural Analog Synthesis : Modify the propenyl group or deoxy position to assess structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.